(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a benzyloxy group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Benzyloxy Substitution:
Carboxylation: The carboxylic acid group at the 2-position is introduced via carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.
4-(Benzyloxy)pyrrolidine:
Uniqueness
(2S)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)/t10?,11-/m0/s1 |
InChI Key |
RJFJRYVMVNICCP-DTIOYNMSSA-N |
Isomeric SMILES |
C1[C@H](NCC1OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(CNC1C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.